REACTION_CXSMILES
|
[C:1]1(C)C=CC=CC=1.Br[C:9]1[CH:10]=[CH:11][C:12]([NH2:17])=[C:13]([CH:16]=1)[CH2:14][NH2:15]>CCOC(C)=O>[NH:17]1[C:12]2[C:13](=[CH:16][CH:9]=[CH:10][CH:11]=2)[CH:14]=[N:15][CH2:1]1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(CN)C1)N
|
Name
|
orthoester
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 50 hours
|
Duration
|
50 h
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1CN=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |